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Compound of Interest

Compound Name: 4-Methoxy-7-methylindane

CAS No.: 175136-08-0

Cat. No.: B063515

Get Quote

Executive Summary
This guide provides a technical framework for the identification of 4-Methoxy-7-methylindane
(CAS: Not widely listed, analog-based identification) using Infrared (IR) Spectroscopy. Unlike

standard spectral libraries which may lack specific entries for this specialized intermediate, this

guide utilizes First-Principles Structural Analysis and Comparative Analog Data to establish a

self-validating identification protocol.

The core identification strategy relies on detecting the unique intersection of three structural

domains:

The Indane Core: Fused alicyclic-aromatic ring vibrations.

The Tetrasubstituted Benzene Pattern: Specific out-of-plane (OOP) bending modes

diagnostic of the 4,7-substitution.

The Methoxy-Methyl Functionality: Distinct ether and alkyl stretching frequencies.
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Theoretical Framework & Spectral Prediction[1]
Structural Segmentation
To accurately predict the IR spectrum, we deconstruct the molecule into vibrationally distinct

moieties.

Compound: 4-Methoxy-7-methylindane

Formula: C₁₁H₁₄O

System: 1,2,3,4-Tetrasubstituted Benzene Ring (Positions 1,2 fused to cyclopentane; 4,7

substituted).

Key Feature: The remaining aromatic protons are at positions 5 and 6. These are adjacent

(ortho-coupled), creating a specific vibrational signature distinct from meta- or isolated-

proton isomers.

Predicted Spectral Profile
The following table synthesizes data from high-fidelity analogs (e.g., 4-methylanisole, indane,

and 4,7-dimethylindane) to provide the expected peak assignments.
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Value

Aromatic C-H
Stretching (

)
3000 – 3080 Weak

Differentiates

from aliphatic

backbone.

Aliphatic C-H
Stretching (

)
2850 – 2970 Strong

Methyl

(2960/2870) &

Indane Ring

(2920/2850).

Methoxy (-OCH₃) C-H Stretching ~2835 Medium

Sharp peak;

characteristic of

anisole

derivatives.

Aromatic Ring C=C Breathing 1580 – 1610 Medium

Confirms

aromaticity; often

split into

doublets.

Aromatic Ring C=C Stretching 1450 – 1500 Strong

Overlaps with

CH₂ scissoring;

confirms ring

presence.

Aryl Ether (C-O-

C)

Asymmetric

Stretch
1230 – 1275 Very Strong

Primary ID peak

for methoxy

group attached

to ring.

Alkyl Ether (O-C)
Symmetric

Stretch
1020 – 1075 Strong

Secondary

confirmation of

methoxy group.

Substitution

Pattern
OOP Bending 800 – 840 Strong

CRITICAL:

Indicates 2

adjacent

aromatic H (H5,

H6).
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Expert Insight: The presence of a strong band in the 800–840 cm⁻¹ region is the "fingerprint" of

the 4,7-substitution pattern. Isomers with isolated protons (e.g., 4,6-disubstituted) will shift this

band to 860–900 cm⁻¹.

Comparative Analysis: Distinguishing Alternatives
In drug development, this compound is often synthesized alongside regioisomers. IR

spectroscopy is a rapid tool to distinguish them without running NMR.

Target vs. Isomer (5-Methoxy-6-methylindane)
Both compounds possess "2 adjacent aromatic protons," making them difficult to distinguish

solely by OOP bending.

Differentiation: Look at the Fingerprint Region (1000–1300 cm⁻¹).

4-Methoxy-7-methyl: The methoxy group is ortho to the ring fusion bridgehead. Steric

crowding often shifts the C-O stretch to slightly higher frequencies (~1260 cm⁻¹).

5-Methoxy-6-methyl: The methoxy group is meta to the bridgehead. The C-O stretch typically

appears lower (~1245 cm⁻¹).

Target vs. Isomer (4-Methoxy-6-methylindane)
Structure: Protons are at positions 5 and 7 relative to the fusion (or 5 and 7 on the benzene

ring). Wait—if substituents are at 4 and 6, the protons are at 5 and 7. These are isolated

(meta to each other).

Differentiation (Clear Cut):

Target (4,7-subst): Strong peak at 800–840 cm⁻¹ (2 adjacent H).
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Isomer (4,6-subst): Medium peaks at 860–900 cm⁻¹ (isolated H) and often a ring

deformation band near 690–710 cm⁻¹.

Target vs. Precursor (4-Hydroxy-7-methylindane)
Precursor: Shows a broad, intense O-H stretch at 3200–3500 cm⁻¹.

Target: Complete absence of O-H band; appearance of O-Me peaks (2835 cm⁻¹, 1250

cm⁻¹).

Experimental Protocol
To ensure data integrity, follow this self-validating workflow.

Sample Preparation
Preferred Method:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

Why? Indane derivatives are often oils or low-melting solids. ATR requires no sample

dilution, preventing moisture contamination from KBr.

Alternative: Liquid film between NaCl plates (if liquid).

Acquisition Parameters[2]
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

Scans: Minimum 16 scans to reduce noise.

Range: 4000 – 600 cm⁻¹.

Validation Step (Self-Check)
Check 3400 cm⁻¹: Is there a broad peak? If yes, sample is wet or contains unreacted phenol

precursor. Dry sample.

Check 2350 cm⁻¹: Background CO₂ peaks? Re-run background.
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Check 1700 cm⁻¹: Carbonyl peak? If yes, oxidation has occurred (indanone formation).

Purify sample.

Decision Tree for Identification
The following diagram outlines the logical flow for confirming the identity of 4-Methoxy-7-
methylindane against common isomers and impurities.
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Unknown Sample Spectrum

Check 3200-3500 cm⁻¹
(Broad Band?)

Check 1680-1750 cm⁻¹
(Strong Sharp Peak?)

No

Contaminant:
Phenolic Precursor

Yes (OH present)

Check 1230-1275 cm⁻¹
(Strong C-O Stretch?)

No

Contaminant:
Indanone Derivative

Yes (C=O present)

Check 800-840 cm⁻¹
(OOP Bending Region)

Yes (Ether Present)

Result:
Alkylated Indane

(No Methoxy)

No (Weak/Missing)

Strong Peak @ 800-840 cm⁻¹
(2 Adjacent Protons)

Dominant Band

Peaks @ 860-900 cm⁻¹
(Isolated Protons)

Dominant Band

Confirmed Candidate:
4-Methoxy-7-methylindane

(or 5,6-isomer)

Result:
4,6-Disubstituted Isomer

Click to download full resolution via product page

Figure 1: Logic flow for distinguishing 4-Methoxy-7-methylindane from precursors and

regioisomers using IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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